Tetrabenazine-d7

Bioanalysis Mass Spectrometry Isotopic Purity

Tetrabenazine-d7 is the definitive isotopically labeled internal standard for accurate LC-MS/MS bioanalysis of tetrabenazine and its active metabolites (α-/β-DHTBZ). Deuterated at seven metabolically stable positions on the isobutyl side chain—unlike analogs labeled at O-demethylation soft spots—TBZ-d7 ensures superior assay robustness, preventing deuterium loss during metabolism and ensuring precise normalization. Certified to ISO 17034 with ≥98% chemical purity and ≥99 atom % D isotopic enrichment, it is the gold standard for FDA-compliant bioanalytical methods, API impurity profiling, and environmental trace analysis. For reliable quantification, choose the internal standard designed for stability.

Molecular Formula C19H20D7NO3
Molecular Weight 324.47
Cat. No. B1150270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabenazine-d7
Synonyms(3R,11bR)-rel-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methyl-d3-propyl-2,3,3,3-d4)-2H-benzo[a]quinolizin-2-one
Molecular FormulaC19H20D7NO3
Molecular Weight324.47
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
InChIInChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabenazine-d7: Technical Specifications and Procurement Considerations for the Deuterated VMAT2 Inhibitor


Tetrabenazine-d7 (TBZ-d7) is a stable, isotopically-labeled analog of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine . It is distinguished by the substitution of seven deuterium atoms at metabolically stable positions on the isobutyl side chain, resulting in a molecular weight of 324.47 g/mol and a molecular formula of C₁₉H₂₀D₇NO₃ . As a high-purity (typically ≥98% chemical purity, with isotopic enrichment up to ≥99 atom % D) reference standard, it is a critical tool for accurate bioanalytical quantification, primarily serving as an internal standard in LC-MS/MS methods for measuring tetrabenazine and its active metabolites in complex biological matrices .

Why Generic Tetrabenazine and Other Analogs Cannot Replace Tetrabenazine-d7 in Quantification


The critical need for Tetrabenazine-d7 arises from the demanding requirements of modern LC-MS/MS bioanalysis. Substituting with unlabeled tetrabenazine (d0) is untenable for internal standardization, as it is chromatographically and spectrometrically indistinguishable from the target analyte [1]. While other deuterated tetrabenazine analogs exist, their differential deuteration sites and isotopic enrichment levels have distinct impacts on analytical performance. For instance, Tetrabenazine-d6 is deuterated on the O-linked methyl groups, a site that can be subject to O-demethylation metabolism, potentially limiting its utility as a stable internal standard in certain study designs . Tetrabenazine-d7's specific deuteration on the isobutyl side chain provides a metabolically stable isotopic label, offering superior analytical precision in assays where O-demethylation may occur .

Quantitative Performance Metrics for Tetrabenazine-d7: Evidence for Scientific Selection


Superior Signal Specificity from High Isotopic Purity (≥99 atom % D)

Tetrabenazine-d7 is offered with a guaranteed isotopic purity of ≥99.0 atom % D, which is a critical specification for a reliable internal standard. In contrast, other commercial sources of deuterated tetrabenazine may offer lower isotopic purity (e.g., 98 atom % D) . This difference in enrichment directly impacts the level of crosstalk, or signal contribution, from the internal standard into the analyte channel during MS detection. For a compound like tetrabenazine, which has a low molecular weight, the impact of isotopic impurities is magnified. The higher enrichment of Tetrabenazine-d7 ensures that the M+7 signal is maximized and the residual M+0 signal is minimized (≤0.1%), thereby preventing false-positive signal in the analyte channel and enabling more accurate quantification at low concentrations .

Bioanalysis Mass Spectrometry Isotopic Purity

Validated Performance as an Internal Standard for LC-MS/MS in Human Plasma

Tetrabenazine-d7 has been successfully employed and validated as the internal standard (IS) in a fully validated LC-MS/MS method for the simultaneous quantification of tetrabenazine and its active metabolites (α- and β-dihydrotetrabenazine) in human plasma, as per FDA guidelines [1]. The assay using Tetrabenazine-d7 as IS achieved a calibration curve linearity with r² ≥ 0.99 over a concentration range of 0.01-5.03 ng/mL for tetrabenazine and 0.50-100 ng/mL for the metabolites [1]. This method demonstrates that Tetrabenazine-d7 effectively normalizes for sample preparation and ionization variability, leading to precision and accuracy within regulatory acceptance criteria, a benchmark that would be unattainable using unlabeled tetrabenazine (d0) as an internal standard [2].

Pharmacokinetics Method Validation LC-MS/MS

Differentiation in Deuteration Site vs. Tetrabenazine-d6 Impacts Metabolic Stability

Tetrabenazine-d7 is specifically deuterated on its isobutyl side chain, whereas the common analog Tetrabenazine-d6 is deuterated on its two O-linked methyl groups (—OCD₃ rather than —OCH₃ moieties) [1]. The O-demethylation pathway is a primary route of metabolism for tetrabenazine [1]. Therefore, the deuterium label in Tetrabenazine-d6 is situated at a site of metabolic instability, which could lead to deuterium loss during in vitro or in vivo studies. Conversely, the aliphatic side chain deuterium label in Tetrabenazine-d7 is positioned away from the primary metabolic soft spots, conferring a higher degree of metabolic stability to the isotopic label itself and ensuring the internal standard remains intact throughout the analytical workflow .

Isotope Labeling Metabolism Internal Standard

Certified Compliance with ISO 17034 for Metrological Traceability

Certain formulations of Tetrabenazine-d7 are manufactured and certified under the ISO 17034 standard, a rigorous international benchmark for the competence of reference material producers [1]. This certification is a mark of quality that ensures the compound's property values are metrologically traceable and reliable for use as a calibration standard. In contrast, other commercially available tetrabenazine reference standards may only be supplied with a basic Certificate of Analysis (COA) without the comprehensive quality system backing of an ISO 17034 accreditation [2]. For regulated bioanalytical laboratories (e.g., GLP/GCP environments), procurement of an ISO 17034-certified standard directly supports data integrity and regulatory compliance, as the traceability chain is formally established and documented [1].

Quality Control Reference Standard ISO 17034

Optimal Application Scenarios for Tetrabenazine-d7 Based on Demonstrated Performance


High-Sensitivity Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) Studies

Tetrabenazine-d7 is the preferred internal standard for developing and validating robust LC-MS/MS methods for quantifying tetrabenazine and its active metabolites (α- and β-dihydrotetrabenazine) in human plasma. Its use, as demonstrated in validated methods [1], ensures high assay sensitivity (down to 0.01 ng/mL) and accuracy, meeting stringent FDA bioanalytical guidelines. This scenario is directly supported by the quantitative evidence of its successful validation and the high isotopic purity that minimizes interference.

Metabolite Profiling and In Vitro Metabolism Studies

In studies designed to investigate the metabolic fate of tetrabenazine, the specific side-chain deuteration of Tetrabenazine-d7 provides a distinct advantage. The metabolically stable label ensures the internal standard remains intact even as the unlabeled tetrabenazine analyte is actively metabolized via O-demethylation . This prevents deuterium loss and ensures accurate normalization across all time points of a metabolic stability assay, providing more reliable data than an internal standard deuterated at a metabolic soft spot like Tetrabenazine-d6.

Quality Control and Batch Release in Pharmaceutical Manufacturing

For quality control laboratories engaged in the manufacture of tetrabenazine active pharmaceutical ingredient (API) or finished dosage forms, the procurement of an ISO 17034-certified Tetrabenazine-d7 reference standard is essential [2]. This certification ensures the metrological traceability required for accurate potency assignment of reference standards used in API purity analysis, impurity profiling, and stability testing. The certified value and accompanying documentation provide the necessary support for regulatory audits and compliance with pharmacopeial requirements.

Environmental Fate and Residue Analysis

For studies requiring the trace-level detection and quantification of tetrabenazine residues in complex environmental matrices (e.g., water, soil), Tetrabenazine-d7 serves as an ideal surrogate or internal standard. Its distinct mass (+7 Da) and the high isotopic purity (≥99%) minimize matrix-related ion suppression or enhancement effects, enabling the development of highly sensitive and selective LC-MS/MS methods. The documented linearity and precision achieved in human plasma [1] are transferable to environmental applications requiring low ng/L detection limits.

Technical Documentation Hub

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